molecular formula C21H25FN6OS B2598146 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941985-74-6

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2598146
CAS No.: 941985-74-6
M. Wt: 428.53
InChI Key: FFJOKZFLUNVFPW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, this inhibitor effectively blocks BCR-mediated signaling, leading to the suppression of B-cell proliferation, survival, and cytokine production. This mechanism makes it a highly valuable tool for investigating B-cell-mediated pathologies. Its primary research applications are in the fields of autoimmune diseases and hematologic cancers, where it is used to study disease mechanisms and evaluate therapeutic strategies in preclinical models. For instance, research indicates its potential efficacy in models of rheumatoid arthritis and B-cell malignancies like chronic lymphocytic leukemia (CLL) by disrupting the aberrant B-cell signaling that drives these conditions. The compound's selectivity profile and irreversible binding mode provide researchers with a powerful pharmacological agent for dissecting the precise role of BTK in immune cell signaling and for validating BTK as a target for novel therapeutic interventions.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6OS/c1-30-21-25-19(27-10-3-2-4-11-27)17-14-24-28(20(17)26-21)12-9-23-18(29)13-15-5-7-16(22)8-6-15/h5-8,14H,2-4,9-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJOKZFLUNVFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the construction of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, typically using methylthiolating agents such as methylthiol chloride.

    Coupling with 4-Fluorophenyl Acetic Acid: The final step involves coupling the intermediate with 4-fluorophenyl acetic acid under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolopyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 6-(Methylthio), 4-(piperidin-1-yl), 1-(ethylacetamide-4-fluorophenyl) Methylthio, Piperidine, Acetamide N/A
Example 83 () Pyrazolo[3,4-d]pyrimidine 4-(Dimethylamino), 3-(3-fluoro-4-isopropoxyphenyl), 1-(ethyl-chromenone) Chromen-4-one, Fluoro, Isopropoxy
1019098-02-2 () Pyrazolo[3,4-d]pyrimidine 6-(4-oxo-1-phenyl), 3-methyl-pyrazole 4-Oxo, Phenyl, Methyl-pyrazole
SJF678 () Pyrazolo[3,4-d]pyrimidine 4-(4-phenoxyphenyl), Piperidinyl-PROTAC linker PROTAC, Phenoxyphenyl

Key Observations :

  • Substituent Diversity: The target compound’s methylthio and piperidinyl groups distinguish it from analogs with chromenone () or PROTAC-linked moieties (). These substituents likely modulate solubility and target binding .
  • Acetamide Linkage : The ethyl-acetamide group in the target compound is structurally analogous to N-arylacetamide derivatives in and , which exhibit antiproliferative and kinase-inhibitory activities .

Key Observations :

  • Synthetic Strategies : The target compound likely shares reaction pathways with analogs, such as palladium-catalyzed cross-coupling () or base-mediated acetamide formation (). DMF and potassium carbonate are common solvents/bases .
  • Thermal Stability : High melting points (e.g., 302–304°C in ) suggest that piperidinyl and aromatic substituents enhance crystallinity and stability .

Table 3: Bioactivity and Pharmacokinetic Insights

Compound Reported Activity Pharmacokinetic Features Reference
Target Compound Inferred kinase inhibition (structural similarity) Piperidinyl group may enhance blood-brain barrier penetration N/A
SJF678 () BTK degradation (PROTAC) Improved solubility via PEG-like linkers
Compound 1 () Antiproliferative activity Chlorophenyl and nitro groups enhance cytotoxicity

Key Observations :

  • Piperidinyl Role: The piperidinyl group in the target compound may improve pharmacokinetics compared to dimethylamino () or methylpyrazole () substituents, as piperidine is a common pharmacophore in CNS-targeting drugs .
  • Methylthio vs.

Biological Activity

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of these targets, influencing downstream cellular pathways. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), affecting signal transduction and cellular responses.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through modulation of cell proliferation pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neurological Applications : Given its structural similarities to known neuroactive compounds, it could have implications in treating neurological disorders.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound compared to other pyrazolopyrimidine derivatives can influence its biological activity. The presence of the fluorophenyl group enhances its electronic properties, which may lead to improved binding affinity and selectivity for target receptors.

Compound NameStructural FeaturesPotential Activity
2-Amino-4-fluoropyrimidineAmino group at position 2Anticancer
6-Methylthio-pyrazolo[3,4-d]pyrimidineMethylthio groupAnti-inflammatory
4-Fluorophenyl derivativeFluorine substitutionNeurological effects

Recent Studies

  • Anticancer Properties : A study published in a peer-reviewed journal explored the effects of various pyrazolopyrimidine derivatives on cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro (PMC3014281) .
  • Inflammation Modulation : Another study focused on the anti-inflammatory potential of related compounds. It was found that certain pyrazolopyrimidines could reduce levels of inflammatory markers in animal models, suggesting a mechanism involving cytokine inhibition (PMC10584807) .
  • Neuroactive Properties : Research has indicated that similar compounds might interact with neurotransmitter systems. This opens avenues for exploring their use in treating conditions like depression or anxiety (PubChem) .

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